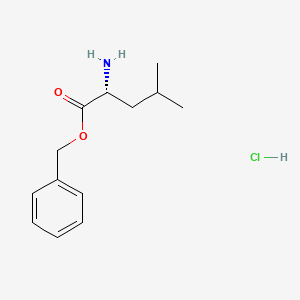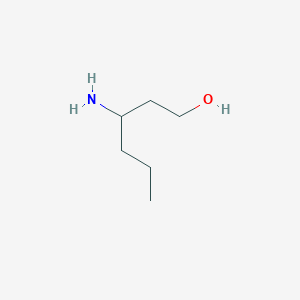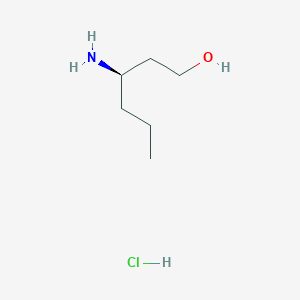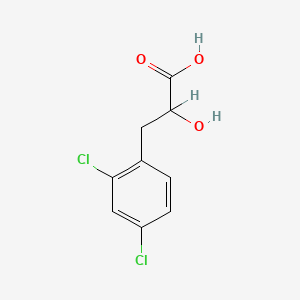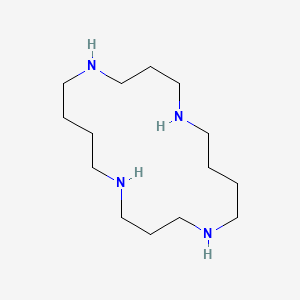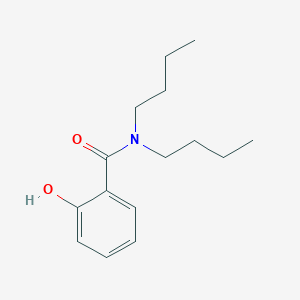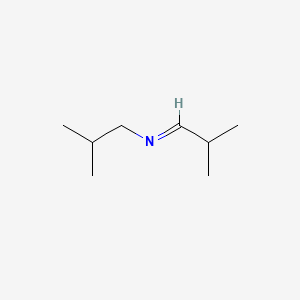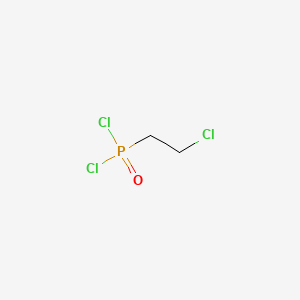
4-Ethyl-3-methylaniline
Descripción general
Descripción
4-Ethyl-3-methylaniline is a chemical compound that can be prepared via hydrolysis . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Ethyl-3-methylaniline involves several steps. A Friedel Crafts acylation followed by a Clemmensen Reduction is one of the methods used . Another method involves the nitration of arenes and the reduction of nitroarenes .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, ChemSpider provides a platform for chemical structure search .Chemical Reactions Analysis
4-Ethyl-3-methylaniline undergoes various chemical reactions. For instance, it can be methylated effectively with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, the hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity : 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) have been synthesized and evaluated for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. Certain derivatives demonstrated potent antibacterial activity, indicating a potential application of 4-ethyl-3-methylaniline derivatives in antimicrobial therapies (Zhi et al., 2005).
Chemical Analysis Techniques
- Thin-Layer Chromatographic Analysis : A study describes thin-layer chromatographic systems for separating 4-substituted N-ethyl-N-methylanilines and their dealkylation and N-oxidation products. These methods are useful in the analytical separation and identification of tertiary aromatic amines (Damani et al., 1978).
Metabolomics and Toxicity Assessment
- Metabonomic Toxicity Assessment : In research on the toxicity of various fluorinated anilines, high-resolution NMR spectroscopy identified changes in endogenous metabolites in earthworms exposed to these compounds. This study contributes to understanding the toxicological impact of related compounds, like 4-ethyl-3-methylaniline, on organisms (Bundy et al., 2002).
Pharmacology and Biochemical Research
- Mechanistic Study of Protonation : Research on N-alkylanilines, including N-ethylanilines, provided insights into the sites of protonation in these molecules, which is relevant for understanding their biochemical and pharmacological properties (Harrison & Tu, 2000).
Polymer Chemistry and Materials Science
- Polyaniline Derivatives : The study on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, related to 4-ethyl-3-methylaniline, revealed insights into the acid-base transitions and electronic structures of the resulting polymers. This research has implications for the development of novel polymeric materials (D'aprano et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKPEXFDSBEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564501 | |
| Record name | 4-Ethyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methylaniline | |
CAS RN |
69450-94-8 | |
| Record name | 4-Ethyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


